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N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine

HSP90 binding affinity NMR

Researchers screening HSP90α fragments require well-characterized negative controls to establish baseline binding signals. This N-benzyl pyrimidin-4-amine provides a validated solution. • Experimentally confirmed weak HSP90α affinity (Kd = 19 µM) - ideal negative control for NMR-based fragment screening & SPR assays • Distinct N-benzyl linker (XLogP3 = 2.0) enables direct SAR comparison vs. C-aryl analogs (XLogP3 = 1.5) for logP modulation studies • Supplied at 95% purity with consistent batch quality; ships ambient globally for rapid procurement

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1291584-32-1
Cat. No. B1427834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine
CAS1291584-32-1
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC=NC=C2)OC
InChIInChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3,(H,14,15,16)
InChIKeyLDULTEAGAXEHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine: Procurement & Technical Overview


N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine (CAS 1291584-32-1) is a pyrimidin-4-amine derivative featuring a 3,4-dimethoxybenzyl substituent at the 4-amino position [1]. With a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol, this compound is primarily distributed as a research chemical building block . Its structural motif—an N‑benzyl linkage to a pyrimidine core—distinguishes it from C‑aryl pyrimidin‑4‑amine analogs and may confer distinct physicochemical and binding properties [2].

Structural Motif N‑benzyl pyrimidin-4-amine scaffold distinct from C‑aryl analogs
Binding Profile Reported weak HSP90α binding supports low‑affinity control studies
Lipophilicity Higher computed logP may support membrane partitioning research

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine: Why Substitution Fails


Subtle structural variations within the pyrimidin-4-amine class produce marked differences in target engagement and physicochemical behavior. N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine displays a weak binding affinity for HSP90α (Kd = 19 µM) [1], whereas many pyrimidine-based inhibitors exhibit nanomolar potency against kinases and other enzymes. Additionally, its N‑benzyl architecture results in a computed lipophilicity (XLogP3 = 2.0) that exceeds that of closely related C‑aryl analogs (XLogP3 = 1.5) [2][3]. Such differences render simple substitution without experimental validation scientifically unsound; procurement decisions must be guided by the specific structural and activity profile required.

C‑aryl analog N‑benzyl vs C‑aryl linker may shift target binding and physicochemical properties; direct substitution without validation may confound results.
Potent HSP90 binder This compound exhibits weak HSP90α engagement (class‑level context); not suitable as a high‑affinity inhibitor replacement.
Lower purity grade Impurity profiles may differ across vendors; verify batch‑specific COA to avoid confounding assay readouts.

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine: Quantitative Differentiation


Weak HSP90α Binding Affinity

This compound exhibits weak binding to human HSP90α with a Kd of 19 µM (1.90E+4 nM), as determined by 2D ¹H‑¹⁵N chemical shift perturbation NMR spectroscopy [1]. In contrast, many pyrimidine-based inhibitors (e.g., those targeting kinases) achieve nanomolar or sub‑nanomolar potency. This low affinity positions the compound as a potential negative control or a tool for systems where minimal HSP90 engagement is desired.

HSP90α affinity
Reported
Kd 19 µM vs <1 µM (class‑level)
Supports low‑affinity control use in NMR/SPR assays
2D ¹H‑¹⁵N HSQC; class‑level comparator, confirm under own conditions
HSP90 binding affinity NMR target engagement

Enhanced Lipophilicity vs. C‑Aryl Analogs

Computed XLogP3 for N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine is 2.0 [1], while structurally similar C‑aryl analogs—6‑(3,4‑dimethoxyphenyl)pyrimidin‑4‑amine [2] and 2‑(3,4‑dimethoxyphenyl)pyrimidin‑4‑amine [3]—each have XLogP3 values of 1.5. The increased lipophilicity, driven by the N‑benzyl linkage, may enhance membrane permeability or alter solubility profiles, offering a distinct advantage in cellular assays or formulation development.

Lipophilicity
Reported
XLogP3 2.0 vs 1.5 (Δ +0.5)
May influence membrane partitioning in cellular assays
Computed XLogP3; verify experimentally
lipophilicity XLogP3 physicochemical properties SAR

Verified Purity for Reproducible Research

The compound is offered with a minimum purity specification of 95% by multiple reputable suppliers . While not a biological differentiator, this documented purity threshold provides a benchmark for procurement. Researchers can request batch‑specific certificates of analysis to confirm purity prior to use, reducing the risk of confounding impurities in sensitive assays.

Purity specification
Data to verify
≥95% (vendor QC)
Supports batch consistency in sensitive assays
Sources not provided; request COA for confirmation
purity quality control procurement reproducibility

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine: Optimal Use Cases


Low-Affinity Control for HSP90 Binding Assays

Given its empirically validated weak Kd of 19 µM for HSP90α [1], this compound can serve as a negative or low‑affinity control in NMR‑based fragment screening or SPR experiments. Its well‑characterized inactivity helps establish baseline signal for more potent inhibitors.

Lipophilicity-Driven Medicinal Chemistry Building Block

The higher XLogP3 (2.0) of this compound relative to C‑aryl pyrimidin‑4‑amines (XLogP3 = 1.5) [2][3] makes it an attractive scaffold for medicinal chemists seeking to modulate logP without altering the core pyrimidine pharmacophore. It can be employed in parallel synthesis libraries aimed at optimizing membrane permeability.

SAR: N-Benzyl vs. C-Aryl Linkages

The distinct N‑benzyl connectivity provides a direct comparator for SAR campaigns investigating the impact of linker geometry on target binding and physicochemical properties [2]. Side‑by‑side testing with C‑aryl analogs can reveal how the methylene bridge influences potency, selectivity, and ADME parameters.

Application
Selection Property
Validation Focus
HSP90 fragment screening control
Documented low HSP90α affinity
Baseline signal in binding assays
Lipophilicity‑modulating scaffold
Higher computed logP vs C‑aryl analogs
Membrane permeability in cellular models
N‑Benzyl vs C‑aryl SAR study
Distinct N‑benzyl linker geometry
Comparative binding and ADME profiling
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